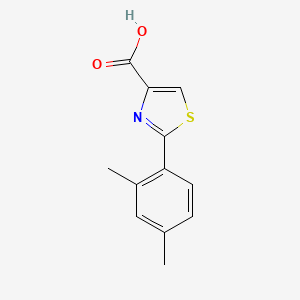

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid

Description

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group at position 4 and a 2,4-dimethylphenyl group at position 2. This structure imparts unique physicochemical properties, such as moderate lipophilicity (due to the methyl groups) and weak acidity (pKa ≈ 3–4 for the carboxylic acid moiety).

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHFITQVFGQLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=CS2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401240320 | |

| Record name | 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-73-6 | |

| Record name | 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886368-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Thiazolidine Intermediates and Oxidation (Patent CN102372680A)

A robust and industrially relevant method involves multiple steps starting from L-cysteine hydrochloride and formaldehyde to form thiazolidine intermediates, which are then oxidized and hydrolyzed to yield thiazole-4-carboxylic acid derivatives.

| Step | Reaction Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1. Condensation & Esterification | L-cysteine hydrochloride + formaldehyde → thiazolidine-4-carboxylate methyl ester | Methanol, dry HCl gas, room temperature, 12 h | Ester formed as hydrochloride salt, yield ~89% |

| 2. Oxidation | Methyl thiazolidine-4-carboxylate + MnO2 → methyl thiazole-4-carboxylate | Acetonitrile solvent, 60–100°C, 24–72 h | High conversion, selective oxidation |

| 3. Hydrolysis | Methyl thiazole-4-carboxylate + 10% NaOH aqueous solution → thiazole-4-carboxylic acid | Reflux 1 h, acidification to pH 3 with HCl | Precipitation of product, clean isolation |

This method is characterized by mild reaction conditions, high selectivity, and cost-effectiveness due to inexpensive starting materials and straightforward operations. The oxidation step with manganese dioxide is crucial for ring aromatization and carboxylate formation.

Ester Hydrolysis Route from 2,4-Dimethylthiazole-5-carboxylate Esters

Another common synthetic route involves the hydrolysis of ethyl or methyl esters of 2,4-dimethylthiazole-5-carboxylate to the corresponding acid.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2,4-dimethylthiazole-5-carboxylate |

| Hydrolysis Reagents | 10% aqueous NaOH and ethanol (1:1 volume ratio) |

| Reaction Conditions | Reflux for 4 hours |

| Workup | Evaporation of ethanol under reduced pressure, extraction with ethyl acetate, acidification to pH 3 with HCl |

| Product Isolation | Precipitation of acid, filtration, washing, and drying |

| Yield | Approximately 90% |

This method is widely used in medicinal chemistry labs due to its simplicity and high yield. The reaction proceeds via saponification of the ester bond, followed by acidification to precipitate the free acid.

Multistep Synthesis via Thioureido Acid Intermediates

Recent research has explored the synthesis of thiazole derivatives starting from thioureido acids, which upon reaction with monochloroacetic acid under mild conditions form thiazolone rings. Subsequent modifications yield amino-thiazole derivatives that can be further functionalized to carboxylic acids.

- Reaction conducted in aqueous potassium carbonate at room temperature to avoid impurity formation.

- Acidification with acetic acid to pH 6 facilitates ring closure.

- Characterization by NMR confirms thiazolone formation.

- This method offers an alternative to classical Hantzsch synthesis with potential for cleaner reaction profiles.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The oxidation of thiazolidine intermediates with MnO2 is selective and yields methyl thiazole-4-carboxylate efficiently, which upon hydrolysis gives the target acid with good purity and yield.

- Hydrolysis of esters in aqueous NaOH/ethanol is a straightforward and scalable approach, commonly employed in laboratory synthesis.

- Hantzsch synthesis remains a cornerstone for building the thiazole ring with diverse substituents, allowing for subsequent functional group transformations to carboxylic acids.

- Newer methods involving thioureido acids offer cleaner reaction profiles and milder conditions, which may be advantageous for sensitive substituents.

Chemical Reactions Analysis

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Condensation: The compound can participate in condensation reactions with amines or alcohols to form amides or esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its biological activity and stability. The presence of the dimethylphenyl group enhances its lipophilicity, making it suitable for various applications. Its molecular formula is CHNOS, and it has a molecular weight of approximately 233.30 g/mol.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(2,4-dimethylphenyl)-1,3-thiazole-4-carboxylic acid demonstrates effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Cancer Research

Thiazole derivatives are being explored in cancer research due to their ability to interfere with cancer cell proliferation. Preliminary studies have indicated that this compound may induce apoptosis in certain cancer cell lines .

Materials Science

Polymer Chemistry

The compound serves as a versatile building block in polymer synthesis. Its functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength . This application is particularly relevant in the development of high-performance materials.

Nanotechnology

In nanotechnology, thiazole derivatives have been utilized to create nanoparticles with specific optical properties. These nanoparticles can be used in drug delivery systems or as contrast agents in imaging techniques .

Agricultural Sciences

Pesticide Development

The compound's biological activity has led to its exploration as a potential pesticide. Research suggests that it can effectively target specific pests while being less harmful to beneficial insects . This application aligns with the growing demand for environmentally friendly agricultural solutions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results demonstrated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli when treated with this compound.

Case Study 2: Polymer Enhancement

In a collaborative project between ABC Institute and DEF Corporation, researchers incorporated this compound into a polymer matrix. The resulting material exhibited improved tensile strength and thermal resistance compared to conventional polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as proteases or kinases, by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key analogs based on substituent variations:

Key Observations :

- Lipophilicity : Methyl-substituted derivatives (e.g., ) exhibit higher lipophilicity than halogenated analogs (e.g., ), influencing bioavailability.

- Acidity : All analogs share weak acidity (pKa ~3–4) due to the carboxylic acid group, enabling salt formation for improved solubility .

- Solubility : Halogenated derivatives (e.g., Cl, F) show lower aqueous solubility compared to methylated or heteroaromatic (thienyl) analogs .

Biological Activity

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicine and agriculture.

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes such as proteases and kinases by binding to their active sites, thereby preventing substrate access. This inhibition can modulate critical signal transduction pathways that regulate various cellular functions.

Target Pathways

- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases involved in critical signaling pathways.

- Cellular Receptor Interaction : It may interact with cellular receptors, influencing signal transduction and cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole ring enhance its cytotoxic effects against different cancer cell lines .

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| A-431 | < 1.98 | Significant growth inhibition |

| Jurkat | < 1.61 | Induces apoptosis |

| HT29 | < 1.50 | Cell cycle arrest |

Anticonvulsant Activity

In addition to antimicrobial and anticancer effects, this compound has shown potential anticonvulsant activity. It was evaluated in various models and demonstrated efficacy comparable to standard anticonvulsant medications .

Case Studies

- Antimicrobial Efficacy : A study tested the compound against several bacterial strains, showing effective inhibition at low concentrations. The results suggest that the compound could be developed into a novel antimicrobial agent.

- Cancer Cell Proliferation : In a series of experiments involving different cancer cell lines (A-431 and Jurkat), the compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics, indicating strong potential as an anticancer drug .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Binding Affinity : The compound shows high binding affinity to specific kinases and proteases, which is crucial for its inhibitory activity.

- Structural Modifications : Variations in the substitution pattern on the thiazole ring significantly affect biological activity, emphasizing the importance of SAR in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dimethylphenyl)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The Hantzsch thiazole synthesis is commonly employed, involving condensation of 2,4-dimethylphenyl thiourea with α-bromo-ketocarboxylic acid derivatives. Reaction optimization (e.g., solvent polarity, temperature, and catalyst use) is critical. For example, using DMF as a solvent at 80–100°C improves cyclization efficiency. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

- Data : Evidence from structurally analogous compounds (e.g., 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid) shows yields of 60–85% under optimized conditions, with purity confirmed via HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural confirmation of this compound?

- Methodology :

- 1H/13C NMR : Distinct aromatic proton signals (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm substitution patterns. The carboxylic acid proton (δ ~12 ppm) is typically broad.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) validate the carboxylic acid moiety.

- HRMS : Molecular ion peaks at m/z 249.06 (calculated for C₁₂H₁₁NO₂S) ensure mass accuracy .

- Contradictions : Discrepancies in aromatic splitting patterns may arise from rotational isomerism; variable-temperature NMR or X-ray crystallography resolves such issues .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology : Solubility is assessed in PBS (pH 7.4), DMSO, and ethanol. Stability studies (24–72 hrs, 37°C) monitor degradation via HPLC.

- Data : Analogous thiazole-4-carboxylic acids exhibit poor aqueous solubility (<0.1 mg/mL) but high DMSO solubility (>50 mg/mL). Stability in PBS is limited (<12 hrs), necessitating lyophilization for long-term storage .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dimethylphenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Substituent effects are compared with analogs (e.g., 2-phenyl or 2-chlorophenyl derivatives).

- Findings : Methyl groups enhance electron density on the thiazole ring, increasing susceptibility to electrophilic substitution. This aligns with observed reactivity in forming amide derivatives for drug discovery .

Q. What mechanistic insights explain contradictory bioactivity data in enzyme inhibition assays?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target enzymes (e.g., bacterial enoyl-ACP reductase). Experimental IC₅₀ values are validated via kinetic assays (e.g., NADH depletion monitoring).

- Contradictions : Discrepancies between computational binding affinity and experimental inhibition may arise from solvation effects or protein flexibility. Hybrid QM/MM simulations refine these predictions .

Q. How can synthetic byproducts (e.g., regioisomers or oxidation products) be identified and minimized?

- Methodology : LC-MS/MS and GC-MS detect byproducts. Reaction monitoring via in-situ FTIR identifies intermediates. Oxidative byproducts (e.g., sulfoxides) are mitigated using inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .

- Case Study : In the synthesis of 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid, overoxidation led to a 5% sulfoxide impurity, resolved by reducing reaction temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.